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Ethyl isocyanate

Cat. No.: B125280
CAS No.: 109-90-0
M. Wt: 71.08 g/mol
InChI Key: WUDNUHPRLBTKOJ-UHFFFAOYSA-N
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Description

Historical Context of Isocyanate Chemistry and Early Research on Ethyl Isocyanate

The field of isocyanate chemistry dates back to the mid-19th century. The initial synthesis of this class of compounds was achieved by the French chemist Charles-Adolphe Wurtz in 1849. crowdchem.net Wurtz's pioneering work involved the reaction of alkyl sulfates with metal cyanates, which laid the groundwork for understanding this unique functional group. crowdchem.netpoliuretanos.net Following this discovery, another critical advancement was made in 1884 by Hentschel, who developed a method for synthesizing isocyanates through the phosgenation of amines. poliuretanos.net This method, involving the reaction of an amine with phosgene (B1210022) (COCl₂), became a fundamental industrial process for isocyanate production. poliuretanos.netwikipedia.org

For a considerable period, isocyanates, including this compound, were primarily subjects of academic curiosity. poliuretanos.net It wasn't until 1937, with Otto Bayer's discovery of diisocyanate polyaddition processes, that their vast potential, particularly in polymer science, was realized. poliuretanos.net Early academic studies on this compound itself focused on its fundamental properties and reactions. For instance, research in the late 1960s investigated its photolysis in the vapor phase, revealing that its decomposition primarily yielded isocyanic acid and ethylene (B1197577) through a process analogous to the Norrish Type II reaction. cdnsciencepub.com

Table 1: Key Historical Milestones in Isocyanate Chemistry

Year Scientist(s) Contribution Significance
1849 Charles-Adolphe Wurtz First synthesis of isocyanates via alkylation of calcium cyanate (B1221674). crowdchem.netpoliuretanos.net Established the foundation of isocyanate chemistry. crowdchem.net
1884 W. Hentschel Developed the first synthesis of isocyanates via amine phosgenation. poliuretanos.net Introduced what would become the primary industrial method for isocyanate production. poliuretanos.net

Significance of this compound in Modern Chemical Science

This compound is a versatile intermediate with considerable importance across various domains of modern chemical science. guidechem.com Its high reactivity is the cornerstone of its utility, enabling the synthesis of a wide range of organic compounds. guidechem.com The compound is particularly noted for its role as a chemical intermediate in the production of pharmaceuticals and pesticides. nih.govparchem.comnj.gov

In organic synthesis , this compound is frequently used to introduce an ethylcarbamoyl moiety. It reacts efficiently with nucleophiles such as amines and alcohols to form substituted ureas and carbamates (urethanes), respectively. guidechem.comwikipedia.org These reactions are often straightforward, proceeding under mild conditions without the need for catalysts. guidechem.com

In polymer and materials science , this compound and related compounds are fundamental to the production of polyurethanes. guidechem.comwikipedia.org While diisocyanates are more common for creating crosslinked polymers, monofunctional isocyanates like this compound are used in research to modify polymer side chains. For example, it has been used to impart thermoresponsive properties to polyglycidol. sigmaaldrich.com Furthermore, research has demonstrated its utility as an electrolyte additive in lithium-ion batteries. researchgate.net In this application, it helps to form a stable solid electrolyte interphase (SEI) on the graphite (B72142) anode, which is crucial for preventing solvent co-intercalation and improving battery performance. researchgate.nettugraz.at

Table 2: Physical and Chemical Properties of this compound

Property Value
Chemical Formula C₃H₅NO nih.gov
Molecular Weight 71.08 g/mol parchem.com
CAS Number 109-90-0 nih.gov
Appearance Colorless liquid guidechem.comchemicalbook.com
Boiling Point 60 °C sigmaaldrich.com
Density 0.898 g/mL at 25 °C sigmaaldrich.com
Solubility in Water Insoluble parchem.com

| Refractive Index | n20/D 1.381 sigmaaldrich.com |

Scope and Research Focus of this compound Investigations

Current academic research on this compound is diverse, focusing on its reactivity, applications as a chemical tool, and its presence in different environments.

A primary area of investigation is its use in synthetic organic chemistry . Researchers utilize this compound to construct more complex molecules, such as derivatives of 4,5,6,7-tetrahydrobenzo[1,2-d]thiazole-2,6-diamine, which have shown potential as DNA gyrase inhibitors. sigmaaldrich.com Its reactions, particularly with primary and secondary amines to form urea (B33335) derivatives, are well-documented and fundamental to its application. chemicalbook.com

In analytical chemistry , the focus is often on the detection and quantification of this compound, particularly in air samples. rsc.org Due to its reactivity, direct measurement is challenging. Therefore, research involves derivatization methods where this compound is reacted with an agent to form a stable product that can be analyzed using techniques like gas chromatography with a flame ionization detector (GC/FID) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). koreascience.krnih.gov Common derivatizing agents include secondary aliphatic amines like dibutylamine (B89481) (DBA). nih.govlabmate-online.com Fluorescent probes have also been developed for its sensitive detection. rsc.org

This compound also serves as a model compound in physical chemistry and spectroscopy . The isocyanate functional group possesses an antisymmetric stretching vibration that appears in an uncongested region of the infrared spectrum. researchgate.net This has allowed researchers to use this compound as a site-specific IR probe to study the dynamics of local solvent environments and other molecular interactions. researchgate.net

A more recent and distinct area of research is astrochemistry . This compound has been detected in the interstellar medium (ISM), specifically in the G+0.693-0.027 molecular cloud near the galactic center. aanda.org This discovery has spurred investigations into the formation pathways of such complex prebiotic molecules in space, contributing to the broader understanding of cosmic chemical evolution. aanda.org

Table 3: Overview of this compound's Role in Different Research Areas

Research Area Focus of Investigation Key Applications / Findings
Organic Synthesis Reagent for creating ureas and carbamates. guidechem.com Synthesis of pharmaceutical intermediates and heterocyclic compounds like DNA gyrase inhibitors. sigmaaldrich.comgoogle.com
Polymer & Materials Science Polymer modification; electrolyte additive. sigmaaldrich.comresearchgate.net Generation of thermoresponsive polymers; formation of stable SEI layers in lithium-ion batteries. sigmaaldrich.comresearchgate.net
Analytical Chemistry Detection and quantification in environmental samples. rsc.org Development of derivatization methods using agents like DBA for analysis by LC-MS/MS. nih.govlabmate-online.com
Physical Chemistry Spectroscopic probe of molecular environments. researchgate.net Use of the -N=C=O vibrational band to study local dynamics with IR spectroscopy. researchgate.net

| Astrochemistry | Presence and formation in interstellar space. aanda.org | First detection in the G+0.693-0.027 molecular cloud, indicating prebiotic complexity. aanda.org |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H5NO B125280 Ethyl isocyanate CAS No. 109-90-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

isocyanatoethane
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InChI

InChI=1S/C3H5NO/c1-2-4-3-5/h2H2,1H3
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InChI Key

WUDNUHPRLBTKOJ-UHFFFAOYSA-N
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Canonical SMILES

CCN=C=O
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Molecular Formula

C3H5NO
Record name ETHYL ISOCYANATE
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DSSTOX Substance ID

DTXSID5059379
Record name Ethyl isocyanate
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Molecular Weight

71.08 g/mol
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Physical Description

Ethyl isocyanate appears as a colorless liquid. Less dense than water and insoluble in water. May irritate skin, eyes, and mucous membranes. May be lethal by Inhalation. Used to make pharmaceuticals and pesticides., Liquid; [Hawley] Colorless liquid; [CAMEO]
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Boiling Point

60 °C
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Solubility

Miscible in ethanol, ether, Soluble in chlorinated and aromatic hydrocarbons
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Density

0.9031g/cu cm, Isocyanates...are highly reactive and undergo addition reactions across the carbon-nitrogen double bond of the NCO group. Reactions with alcohols, carboxylic acids, and amines have been widely exploited...The basis for the high reactivity of the isocyanates is the low electron density of the central carbon...Electron withdrawing or donating substituents alter the electrophilic nature of the isocyanate...The reactivity of the isocyanates is also manifested in their tendency to react with themselves to form dimers, trimers, or higher oligomers and polymers. /Isocyanates/
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Vapor Density

2.45 (Air = 1)
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Vapor Pressure

17.5 [mmHg]
Record name Ethyl isocyanate
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Color/Form

Liquid

CAS No.

109-90-0
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Synthetic Methodologies for Ethyl Isocyanate and Derivatives

Traditional Synthesis Routes for Ethyl Isocyanate

Historically, the synthesis of this compound has relied on methods that, while effective, involve reagents and conditions that are now considered environmentally hazardous.

Phosgene-Based Synthesis of this compound

The most conventional and widely used industrial method for producing isocyanates, including this compound, is through the process of phosgenation. wikipedia.org This method involves the reaction of a primary amine, in this case, ethylamine (B1201723), with phosgene (B1210022) (carbonyl chloride). wikipedia.orgchemcess.com

RNH₂ + COCl₂ → RNCO + 2HCl wikipedia.org

While this method is efficient, the extreme toxicity of phosgene necessitates stringent safety precautions during its handling and production. wikipedia.org For more volatile isocyanates like this compound, the elimination of HCl often requires the use of a base like pyridine (B92270), as opposed to the thermal methods used for less volatile isocyanates. sciencemadness.org

Alkyl Sulfate (B86663) and Potassium Cyanate (B1221674) Reaction for this compound

An alternative traditional route to this compound involves the reaction of a dialkyl sulfate, such as diethyl sulfate, with an alkali cyanate, typically potassium cyanate. sciencemadness.orgvaluepickr.com This reaction is often carried out by heating the reactants. The reaction of diethyl sulfate with potassium cyanate can produce this compound. sciencemadness.orgvaluepickr.com It has been noted that using an inert substance during the reaction can improve yields. google.com

This method avoids the use of phosgene but can result in the formation of byproducts. The reaction of alkyl halides with potassium cyanide typically yields alkyl cyanides, while the use of silver cyanide can lead to the formation of alkyl isocyanides. quora.com The nature of the metallic cation (ionic in KCN versus covalent in AgCN) influences the nucleophilic attack by either the carbon or nitrogen atom of the cyanide ion. quora.com

Diazonium Chloride and Potassium Cyanate Reaction for this compound

The reaction of diazonium salts with potassium cyanide is a known method for introducing a cyano group onto an aromatic ring, often as a variation of the Sandmeyer reaction. quora.com In this reaction, a diazonium salt, such as benzenediazonium (B1195382) chloride, reacts with a cuprous salt to form an aryl compound with the anion from the copper salt, eliminating nitrogen gas. quora.com While this reaction is well-established for aryl cyanides, its direct application for the synthesis of this compound from an ethyl diazonium species and potassium cyanate is less commonly documented in readily available literature. The replacement of a diazo group on an aromatic ring with a cyano group is a standard transformation. wikipedia.org

Green Chemistry Approaches and Non-Phosgene Synthesis of this compound

In response to the significant hazards associated with phosgene, considerable research has focused on developing safer, more environmentally friendly synthetic routes to isocyanates.

One-Step Synthesis of this compound Using Trichloromethyl Carbonate

A significant advancement in non-phosgene synthesis is the use of trichloromethyl carbonate, also known as triphosgene (B27547), as a phosgene substitute. google.comgoogle.com Triphosgene is a solid and therefore safer to handle than gaseous phosgene.

One patented method describes a one-step synthesis of this compound using ethylamine hydrochloride and trichloromethyl carbonate in a solvent like xylene. google.comgoogle.com The process involves dissolving ethylamine hydrochloride in xylene and then adding a xylene solution of trichloromethyl carbonate in the presence of a catalyst. google.comgoogle.com This method is reported to effectively address the high risks, pollution, and costs associated with traditional phosgene-based production. google.comgoogle.com The reaction is carried out at elevated temperatures, and the final product is separated by distillation. google.com A general procedure involves the dropwise addition of a solution of triphosgene to a primary amine, followed by the addition of triethylamine. chemicalbook.com

Catalytic Routes for this compound Synthesis

Catalytic methods represent a promising frontier for the green synthesis of isocyanates. These routes often focus on the carbonylation of amines or the thermal decomposition of carbamates.

One approach involves the catalytic synthesis of carbamates from amines and CO₂, followed by thermal cracking to yield the isocyanate. researchgate.net This process avoids the use of chlorine-containing compounds, simplifying purification and improving product quality. researchgate.net The carbonylation of diamines with low-molecular-weight carbamates, such as ethyl carbamate (B1207046), over a catalyst is another attractive non-phosgene route. acs.org

Research has also explored the use of various catalysts to facilitate these transformations. For instance, a nickel-promoted magnetic iron oxide catalyst has been developed for the synthesis of N-substituted carbamates, which are precursors to isocyanates. ionike.com This heterogeneous catalyst can be easily separated and reused. ionike.com Bifunctional phase-transfer catalysts have also been synthesized to catalyze the coupling reaction of isocyanates with epoxides. rsc.orgrsc.org Furthermore, the oxidation of isonitriles to isocyanates using a catalyst like trifluoroacetic anhydride (B1165640) with an oxidant such as dimethyl sulfoxide (B87167) (DMSO) presents another simple and efficient method. researchgate.netorgsyn.org

Stereoselective Synthesis and Chiral this compound Derivatives

The ability to synthesize specific stereoisomers of chiral molecules is a cornerstone of modern organic chemistry. For this compound derivatives, particularly those with a chiral center, stereoselective synthesis ensures the production of enantiomerically pure compounds. These compounds are invaluable as chiral derivatizing agents and as building blocks in asymmetric synthesis.

(R)-(-)-1-(1-Naphthyl)this compound is a chiral isocyanate that serves as a valuable reagent in organic synthesis, particularly in the creation of chiral compounds for the pharmaceutical and agricultural industries. vulcanchem.comchemimpex.com The most common and effective method for its synthesis begins with the corresponding chiral amine, (R)-(+)-1-(1-Naphthyl)ethylamine. This approach ensures that the stereochemical integrity of the chiral center is maintained throughout the synthetic process. vulcanchem.com

The conversion of the amine to the isocyanate is typically achieved through the use of phosgene or a phosgene substitute like triphosgene. vulcanchem.comsmolecule.com This reaction introduces the highly reactive isocyanate functional group while preserving the (R)-configuration at the stereogenic center. vulcanchem.com Another reported method involves the use of trichlorosilane. vulcanchem.com Due to its chirality, (R)-(-)-1-(1-Naphthyl)this compound is utilized as a chiral auxiliary in asymmetric synthesis, helping to control the formation of new stereocenters. smolecule.com

Key Properties of (R)-(-)-1-(1-Naphthyl)this compound:

PropertyValue
Molecular FormulaC₁₃H₁₁NO
Molecular Weight197.24 g/mol vulcanchem.comsmolecule.com
AppearanceColorless liquid vulcanchem.com
Boiling Point106-108°C @ 0.16 mmHg vulcanchem.com
Optical Rotation [α]D²⁰-47° (c=3.5, toluene) vulcanchem.com

Similar to its enantiomer, (S)-(+)-1-(1-Naphthyl)this compound is a crucial chiral derivatizing agent used in stereoselective synthesis and analytical chemistry. Its synthesis also predominantly starts from the optically active amine, (S)-(+)-1-(1-naphthyl)ethylamine. The reaction to form the isocyanate involves treatment with phosgene or its substitutes, such as triphosgene.

This reaction is often facilitated by catalysts like pyridine and DMAP (4-Dimethylaminopyridine) and is carried out in a solvent such as dichloromethane (B109758) at controlled low temperatures, ranging from 0 °C to room temperature. This method is known to produce the isocyanate with high optical purity and in good yield. (S)-(+)-1-(1-Naphthyl)this compound is widely used for the resolution of enantiomers by forming diastereomeric adducts that can be separated chromatographically.

Key Properties of (S)-(+)-1-(1-Naphthyl)this compound:

PropertyValue
Molecular FormulaC₁₃H₁₁NO
Molecular Weight197.24 g/mol
AppearanceClear to slightly hazy, colorless to light yellow liquid
Optical Rotation+44° ± 2°
Refractive Index~1.6010-1.6070 at 20 °C

An alternative and powerful strategy for the synthesis of chiral isocyanates, including derivatives of this compound, involves the use of carbamate intermediates. google.com This method can be applied to the synthesis of various chiral amines which can then be converted to isocyanates. One general approach involves the dehydration of a carbamate to form an isocyanate. orgsyn.org

In the context of chiral synthesis, a chiral carbamate can be prepared from a chiral alcohol. For instance, a chiral allyl carbamate, prepared from ethyl (S)-lactate, can undergo dehydration to yield the corresponding allyl isocyanate. orgsyn.org The enantiomeric purity of the final product is a critical aspect of this methodology. orgsyn.org

Another pathway involves the reaction of an amine with an ester-substituted diaryl carbonate to form an activated carbamate. google.com This activated carbamate can be further derivatized. The subsequent pyrolysis of the carbamate or a urea (B33335) derivative can then yield the desired isocyanate. google.com This method provides a versatile route to isocyanates from amine and alcohol precursors. google.com

A specific example of synthesis via carbamate intermediates involves the reaction of prochiral alcohols with (S)-(-)-1-(1-naphthyl)this compound in the presence of a copper(I) chloride catalyst in dimethylformamide (DMF) at room temperature. An alternative, higher-yielding method involves reacting (S)-(-)-1-(1-naphthyl)ethylamine with 1,3-dihalo-2-propyl chloroformates. These chloroformates are prepared from dihalo-propanols and triphosgene. This reaction is carried out in the presence of pyridine and DMAP in dichloromethane at temperatures from 0 °C to room temperature, with yields reported up to 91%. The resulting carbamates can then undergo intramolecular cyclization to form oxazolidinone derivatives, which are key intermediates that can be converted to the isocyanate.

Synthesis of Functionalized this compound Monomers

Functionalized this compound monomers are essential building blocks for creating polymers with specific properties and applications. These monomers contain both a polymerizable group and a reactive isocyanate group, allowing for the synthesis of functional polymers and materials.

The synthesis of these monomers often involves the reaction of a precursor molecule containing a polymerizable group and a hydroxyl or amine group with a diisocyanate, or by introducing a polymerizable group to a molecule already containing an isocyanate.

A common example is the synthesis of 2-isocyanatoethyl methacrylate (B99206) (ICEMA). This monomer contains a methacrylate group, which can undergo radical polymerization, and an isocyanate group for subsequent chemical modification. Blocked-isocyanate ethyl methacrylate monomers can also be synthesized to control the reactivity of the isocyanate group, which can be deblocked under specific conditions. usm.edu

Urea-based functional monomers can be synthesized from diamines and an isocyanate precursor. For example, reacting 1,4-diaminobutane (B46682) with 2-isocyanatoethyl methacrylate can produce a functional monomer with a urea linkage. rsc.org The reaction conditions, such as solvent and temperature, can be adjusted to control the formation of symmetrical or asymmetrical products. rsc.org These syntheses are often characterized by short reaction times and mild conditions. rsc.org

Another approach involves the synthesis of cryogels containing isocyanate reactive groups via the photopolymerization of monomers like 2-isocyanoethyl methacrylate (ICEMA) and poly(ethylene glycol) methyl ether methacrylate (PEGMEMA). tubitak.gov.tr This method allows for the creation of porous, functional materials.

The synthesis of monomers with both a silane (B1218182) functional group and an isocyanate functional group is another area of interest, leading to polyisocyanates with alkoxysilane functionalities. google.com These are typically produced by reacting a compound with at least one isocyanate group with a compound containing an amine and an alkoxysilane group. google.com

Examples of Synthesized Functionalized Monomers:

Monomer NameStarting MaterialsKey Features
2-(3-(4-Aminobutyl)ureido)ethyl methacrylate1,4-diaminobutane, 2-Isocyanatoethyl methacrylate rsc.orgUrea-based, polymerizable methacrylate group rsc.org
2-(1H-imidazole-1-carboxamido)ethyl methacrylate (NCOI)2-Isocyanatoethyl methacrylate, Imidazole (B134444) usm.eduBlocked isocyanate, imidazole protecting group usm.edu
Ethyl 3-(1H-imidazole-1-carboxamido)propionateEthyl-3-isocyanatopropionate, Imidazole usm.eduBlocked isocyanate, imidazole protecting group usm.edu
2-(1H-1,2,4-triazole-1-carboxamido)ethyl methacrylate (NCOT)2-Isocyanatoethyl methacrylate, 1,2,4-triazole (B32235) usm.eduBlocked isocyanate, triazole protecting group usm.edu

Reaction Mechanisms and Reactivity Studies of Ethyl Isocyanate

Fundamental Reaction Pathways of the Isocyanate Group

The isocyanate group's reactivity is a cornerstone of polyurethane chemistry and other significant organic syntheses. Electron-withdrawing substituents attached to the isocyanate group enhance its reactivity by increasing the positive charge on the carbon atom, while electron-donating groups have the opposite effect. inlibrary.uznih.gov

Isocyanates are electrophilic and therefore reactive towards a variety of nucleophiles that contain an active hydrogen atom, such as alcohols, amines, and water. wikipedia.orgaidic.it The general mechanism involves the attack of the nucleophilic atom on the electrophilic carbon of the isocyanate group, with the active hydrogen subsequently bonding to the nitrogen atom. researchgate.net This addition reaction breaks the N=C double bond. aidic.it The reactivity of these active hydrogen compounds with isocyanates generally follows the order: primary amines > secondary amines > primary alcohols > water > secondary alcohols > tertiary alcohols.

The base-catalyzed addition of compounds with acidic hydrogen (HX) to isocyanates can proceed through different mechanisms depending on the properties of the HX compound and the catalyst. For acidic and less nucleophilic HX compounds, the reaction may proceed via an anionic mechanism where the base deprotonates HX to form a more nucleophilic anion X⁻, which then attacks the isocyanate. For less acidic but more nucleophilic HX compounds like aromatic amines, a direct addition to the isocyanate is followed by a base-catalyzed proton transfer. For compounds with moderate acidity, like common alcohols, a concerted, single-step reaction where proton transfer and nucleophilic addition occur simultaneously is possible. rsc.org

The reaction between an isocyanate and an alcohol yields a urethane (B1682113) (also known as a carbamate). wikipedia.orgorgsyn.org This reaction is fundamental to the production of polyurethanes. The reaction of ethyl isocyanate with an alcohol, such as ethanol, was first reported by Wurtz in 1849. uni-miskolc.huuni-miskolc.hu

The reaction mechanism is generally considered to be second-order, being first-order with respect to both the isocyanate and the alcohol concentrations. researchgate.netepa.hu The presence of electron-withdrawing substituents on the isocyanate increases the reaction rate. researchgate.net The reaction is also influenced by the solvent, with reaction rates being dependent on the solvent's permittivity constant. epa.hu Some studies suggest that the alcohol can also act as a catalyst. cdnsciencepub.com A proposed mechanism involves the formation of an intermediate complex between the isocyanate and the alcohol, which then rearranges to form the urethane. cdnsciencepub.com The reaction is also known to be autocatalyzed by the urethane product. cdnsciencepub.com

Reactant 1Reactant 2ProductKey Findings
This compoundAlcoholsUrethanesSecond-order kinetics; rate influenced by substituents and solvent. researchgate.netepa.hu
Phenyl IsocyanateButan-1-olButyl phenylcarbamateThe reaction is autocatalytic. researchgate.net
Phenyl IsocyanateMethyl, Ethyl, Isopropyl alcoholsCorresponding urethanesThe second-order rate constant depends on the alcohol-to-isocyanate ratio. cdnsciencepub.com

This compound reacts with primary and secondary amines to form substituted ureas. orgsyn.orgguidechem.com This reaction is typically very fast, often proceeding readily at room temperature without the need for a catalyst. guidechem.com The high reactivity is attributed to the high nucleophilicity of the amine. mdpi.com

The reaction is generally assumed to follow second-order kinetics, being first-order in each reactant. aub.edu.lb The reactivity of the isocyanate is enhanced by electron-attracting substituents, while the amine's reactivity is increased by electron-donating substituents. aub.edu.lb For example, a study involving the reaction of 4-chloropyridin-2-amine with this compound in chloroform (B151607) at 100°C yielded 1-(4-chloropyridin-2-yl)-3-ethylurea (B8639325) in nearly quantitative yield after one hour. guidechem.com

Reactant 1Reactant 2ProductReaction Conditions
This compound4-chloropyridin-2-amine1-(4-chloropyridin-2-yl)-3-ethylureaChloroform, 100°C, 1 hour
Phenyl IsocyanateAnilineDiphenylureaIn benzene, the reaction was found to be third-order overall. aub.edu.lb

Isocyanates react with water in a hydrolysis reaction. wikipedia.org This process initially forms an unstable carbamic acid intermediate, which then decomposes to yield a primary amine and carbon dioxide. mdpi.coml-i.co.uk The resulting amine can then react with another molecule of isocyanate to form a symmetrically disubstituted urea (B33335). nih.gov

ReactantProduct(s)IntermediateKey Findings
This compoundEthylamine (B1201723) and Carbon DioxideN-ethylcarbamic acidThe initial product is an unstable carbamic acid. The resulting amine can react further to form a urea. mdpi.coml-i.co.ukdoubtnut.com
Mthis compoundMethylamine and Carbon DioxideN-methylcarbamic acidAcid-catalyzed hydrolysis is rapid, with half-lives of minutes. nih.gov

Self-Addition Reactions of this compound

Isocyanates have a propensity to react with themselves, leading to the formation of dimers, trimers, and higher oligomers. nih.gov These self-addition reactions are often spontaneous but can be slow without a catalyst. nih.gov

The dimerization of isocyanates is a reversible reaction that results in the formation of a four-membered ring structure known as a uretidione (or uretdione). uni-miskolc.hunih.govebrary.net This reaction can be influenced by catalysts and temperature. researchgate.net For some isocyanates, like MDI (methylene diphenyl diisocyanate), dimerization occurs more rapidly in the solid state than in the melt. ebrary.net The uretidione ring is not particularly stable and can dissociate back to isocyanate monomers at elevated temperatures. uni-miskolc.huresearchgate.net This property allows uretidiones to be used as "blocked isocyanates," which release the reactive isocyanate groups upon heating. researchgate.net

ReactantProductKey Features
2 Isocyanate moleculesUretidione (dimer)Reversible reaction, forms a four-membered ring. uni-miskolc.hunih.govebrary.net
Toluene 2,4-diisocyanateToluene 2,4-diisocyanate dimerThe pure dimer thermally dissociates above 150°C. researchgate.net

Cyclotrimerization of this compound to form Isocyanurates

The cyclotrimerization of isocyanates, including this compound, is a significant reaction that produces isocyanurates, which are stable, heterocyclic 1,3,5-triazine-2,4,6-trione structures. These structures are utilized to improve the physical properties, thermal stability, and flame retardancy of polyurethane materials. acs.orgnih.gov The reaction is essentially the head-to-tail cyclic addition of three isocyanate molecules.

The mechanism for this transformation is often catalyzed. A widely accepted pathway for anionic cyclotrimerization involves the nucleophilic attack of a catalyst on the electrophilic carbon atom of the isocyanate group. acs.orgnih.gov This initial addition forms a nucleophilic anionic intermediate. This intermediate then reacts sequentially with two additional isocyanate molecules. The process culminates in a ring-closure step that releases the catalyst and forms the stable six-membered isocyanurate ring. electronicsandbooks.com

Research into the catalytic process has revealed significant details. For instance, with acetate-based catalysts, which are common in industrial applications, the acetate (B1210297) anion itself may only be a precatalyst. acs.orgnih.gov It reacts with excess isocyanate, leading to the irreversible formation of a deprotonated amide species through rearrangement and decarboxylation. This newly formed deprotonated amide is a more potent, nucleophilic catalyst that drives the cyclotrimerization via an anionic mechanism. acs.orgnih.gov

Various catalysts have been developed to facilitate this reaction efficiently under mild conditions. researchgate.netresearchgate.net Organocatalytic systems, in particular, have shown high efficacy.

Table 1: Selected Organocatalysts for Isocyanate Cyclotrimerization This table presents various organocatalysts and their performance in the cyclotrimerization of isocyanates, a reaction applicable to this compound.

Catalyst SystemSubstrate ExampleConditionsKey FindingSource
[HTBD][OAc]Phenyl Isocyanate0.5 mol% catalyst, Room Temp, Solvent-freeExcellent yields achieved in seconds, demonstrating high activity. researchgate.net
Tetrabutylammonium phthalimide-N-oxyl (TBAPINO)Aryl Isocyanates0.025 mol% catalyst, Room Temp or 50°C, BulkEfficient cyclotrimerization with very low catalyst loading. researchgate.net
Tetraethylammonium 2-(carbamoyl)benzoate (TEACB)Aryl Isocyanates0.25 mol% catalystHigh yields achieved within seconds. researchgate.net
2-Phosphaethynolate anion (OCP⁻)General Isocyanates-Acts as a "P⁻" source, proceeding stepwise via detectable five-membered heterocyclic intermediates. nih.gov

Formation of Allophanates from Urethanes and Isocyanates

Beyond the primary urethane-forming reaction, this compound can participate in secondary reactions, most notably the formation of allophanates. This reaction occurs when an this compound molecule reacts with the N-H group of a previously formed urethane linkage. ebrary.net The result is an allophanate (B1242929), which introduces a branch point or cross-link into the polymer structure. ebrary.netjatm.com.br

The formation of allophanates is subject to specific reaction conditions:

Excess Isocyanate : The reaction requires the presence of unreacted isocyanate groups after the initial urethane formation is complete. ebrary.netresearchgate.net

Elevated Temperature : Allophanate formation is generally favored at elevated temperatures, for example, around 50-60°C in the presence of a catalyst. jatm.com.br

Catalysis : Specific catalysts can promote allophanate formation.

The active hydrogen on the urethane's nitrogen is less reactive than the hydrogen of an alcohol or water molecule, making the kinetics of allophanate formation relatively unfavorable without heat or catalysis. ebrary.net However, this reaction is a common occurrence in industrial polyurethane synthesis and can be leveraged to enhance the final properties of the material through crosslinking. ebrary.net A notable characteristic of the allophanate linkage is its thermal reversibility; at temperatures above 100-150°C, it can revert to the original urethane and isocyanate. ebrary.net

Catalysis in this compound Reactions

Catalysts are crucial in controlling the reactions of this compound, particularly in the production of polyurethanes. They promote at least two primary reactions: the reaction of isocyanate with a hydroxyl group to form a urethane linkage, and the reaction of isocyanate with water to form an unstable carbamic acid, which then decomposes into an amine and carbon dioxide. The amine subsequently reacts with another isocyanate to form a urea linkage. google.com

The role of the catalyst is to ensure these reactions proceed at balanced rates to achieve the desired polymer structure and properties. google.com

Tertiary amines (e.g., triethylamine, N-methylmorpholine) are effective catalysts for both the isocyanate-hydroxyl and the isocyanate-water reactions. google.com

Organometallic compounds are also widely used. The choice of catalyst can significantly influence the selectivity between urethane (gelling) and urea (blowing) formation. paint.org

Research has focused on developing catalysts with high selectivity for the isocyanate-hydroxyl reaction to minimize the side reaction with water, which is critical in applications like two-component waterborne polyurethane coatings. paint.org A study using butyl isocyanate as a model for aliphatic isocyanates demonstrated significant differences in selectivity among metal-based catalysts. paint.org

Table 2: Catalyst Selectivity in Isocyanate Reactions This table shows the relative selectivity of different metal compound catalysts for urethane versus urea formation, measured as the molar ratio of the products. A higher ratio indicates greater selectivity for urethane formation. The study used butyl isocyanate as a model compound.

CatalystCatalyst TypeUrethane/Urea Molar RatioSelectivitySource
Zirconium Diketonateβ-Diketonate>10High selectivity for Urethane paint.org
Dibutyltin Dilaurate (DBTDL)Metal Carboxylate~2.3Moderate Selectivity paint.org
Zinc OctoateMetal Carboxylate~0.5High selectivity for Urea paint.org
Bismuth OctoateMetal Carboxylate~1.5Low-Moderate Selectivity paint.org
Stannous OctoateMetal Carboxylate~2.0Moderate Selectivity paint.org

As shown in the table, zirconium diketonate exhibits a remarkably high preference for catalyzing the urethane-forming reaction, whereas zinc octoate predominantly promotes the urea-forming reaction. paint.org

The catalytic cyclooligomerization of this compound extends beyond trimerization to include the formation of dimers (uretidinones) and other oligomers. Trialkylphosphanes have been identified as effective catalysts for the oligomerization of aliphatic isocyanates, including this compound. doi.org

Mechanistic studies involving low-temperature ³¹P and ¹⁵N NMR spectroscopy, combined with computational chemistry, have revised the understanding of this process. The proposed mechanism involves several (spiro)cyclic pentacoordinate phosphorous intermediates. doi.org A key transient intermediate, previously observed spectroscopically, was identified as a cyclic species containing a P-N bond, an assignment confirmed by experiments with ¹⁵N-labeled isocyanate. doi.org This demonstrates a complex, stepwise pathway where the phosphane catalyst actively participates in the formation and interconversion of cyclic intermediates en route to the final oligomeric products. doi.org

Quantum Chemical Investigations of this compound Reactivity

Quantum chemical calculations have become an indispensable tool for understanding the intricate reactivity of this compound at a molecular level. These computational methods provide insights into reaction mechanisms, transition states, and the stability of intermediates that are often difficult to probe experimentally.

A significant application has been in elucidating the phosphane-catalyzed oligomerization of this compound. doi.org Computational studies have mapped the potential energy surface for this reaction. For the oligomerization of this compound catalyzed by triethylphosphane, calculations have shown that cyclic intermediates are significantly more stable than their acyclic counterparts. doi.org

Table 3: Calculated Relative Energies for Intermediates in this compound Dimerization This table presents data from a quantum chemical study on the triethylphosphane-catalyzed oligomerization of this compound. It shows the calculated stability of different isomeric intermediates (7Lcc, 7Occ, 7Ncc) formed from the catalyst and two this compound molecules. Lower enthalpy indicates greater stability.

IntermediateDescriptionGas-Phase Enthalpy (ΔH₂₉₈)Key InsightSource
7Lcc Acyclic bis-adduct+2.9 kJ mol⁻¹Much less stable than cyclic isomers. doi.org
7Occ Cyclic isomer (P-O-C bond)-92.1 kJ mol⁻¹Significantly more stable than acyclic form. doi.org
7Ncc Cyclic isomer (P-N bond)-99.2 kJ mol⁻¹The most energetically favored intermediate. doi.org

These calculations demonstrated that the formation of the uretidinone dimer proceeds exclusively from the cyclic intermediate containing a P-N bond (7Ncc). doi.org Such quantum chemical investigations have also been applied to study the conformational energies of this compound itself and its reactivity in other reactions, such as with methanol (B129727) associates. researchgate.net These studies help explain the influence of molecular structure on reactivity and the selectivity observed in catalytic systems. researchgate.netfrontiersin.org

Advanced Applications of Ethyl Isocyanate in Organic Synthesis and Materials Science

Ethyl Isocyanate in Medicinal Chemistry and Pharmaceutical Development

The electrophilic nature of the isocyanate group makes this compound a valuable reagent in the construction of complex organic molecules with potential therapeutic applications. It readily reacts with nucleophiles such as alcohols, amines, and thiols, allowing for the introduction of an ethylcarbamoyl moiety into a molecular scaffold. This functional group can be critical for biological activity, influencing factors such as binding affinity, metabolic stability, and pharmacokinetic profiles.

This compound is a key building block in the synthesis of a range of pharmaceuticals. cognitivemarketresearch.comgoogle.comgoogle.com Its application as a chemical intermediate is crucial in the production of various medicinal compounds. google.comgoogle.comtdimdipolyurethane.com For instance, it is employed in the synthesis of alfentanil, a potent opioid analgesic. google.comgoogle.com Furthermore, its utility extends to the creation of anti-allergy agents, anodynes (pain relievers), and antimicrobial drugs. google.comgoogle.com The incorporation of the this compound fragment into these molecules is a critical step in achieving their desired pharmacological effects. Multicomponent reactions (MCRs), which are efficient synthetic strategies that combine three or more reactants in a single step, are often employed for the rapid generation of libraries of biologically active compounds. nih.gov While isocyanides are frequently used in these reactions, the analogous reactivity of isocyanates like this compound makes them valuable for creating diverse molecular architectures for drug discovery programs. core.ac.ukacs.org

Table 1: Examples of Biologically Active Molecules Synthesized Using this compound

Class of CompoundSpecific Example(s)Therapeutic Area
Opioid AnalgesicsAlfentanilAnesthesia/Pain Management
Anti-allergy Agents4-piperidine methyl purine derivativesAllergy/Immunology
AnodynesN-phenyl-N-(4-piperidyl) amino derivativesPain Management
Antimicrobial DrugsSulfonylimidazole alkane ketone derivativesInfectious Diseases

The development of enantiomerically pure pharmaceuticals is a cornerstone of modern drug discovery, as different enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles. This compound can be utilized in stereoselective syntheses to produce chiral molecules. Asymmetric catalysis methods have been developed that allow for the conversion of various radical precursors into enantioenriched organic azides, thiocyanates, and isocyanates with a high degree of enantiocontrol. researchgate.net The resulting chiral isocyanate intermediates can then be derivatized to yield a variety of valuable compounds, including enantiomerically pure ureas and other amine derivatives, which are common structural motifs in chiral drugs. researchgate.net

The reactivity of this compound makes it a useful tool for studying enzyme mechanisms and for the development of irreversible enzyme inhibitors. By reacting with key nucleophilic amino acid residues within an enzyme's active site, this compound can form a covalent bond, leading to inactivation of the enzyme. This process, known as covalent modification, is invaluable for identifying active site residues and for designing targeted therapeutics.

A notable example is the inactivation of guinea pig liver transglutaminase by aliphatic isocyanates. nih.gov Studies have shown that this compound can reduce the activity of this enzyme to less than 25% within just three minutes. nih.gov The mechanism of inactivation involves the formation of an N-alkylthiocarbamyl ester with a single, highly reactive sulfhydryl group of a cysteine residue in the enzyme's active site. nih.gov This specific and rapid covalent modification provides crucial insights into the enzyme's catalytic mechanism and demonstrates the potential of this compound as a molecular probe. nih.gov While other advanced probing techniques exist, such as those using photoinitiated radical mechanisms, the direct nucleophilic attack on isocyanates like this compound provides a straightforward method for activity-based labeling. nih.govrsc.orgresearchgate.net

This compound in Polymer Chemistry and Advanced Materials

In the realm of materials science, isocyanates are fundamental precursors for the synthesis of polyurethane polymers. wikipedia.orgosha.gov While diisocyanates are the primary monomers used to build the long polymer chains characteristic of polyurethanes, monofunctional isocyanates like this compound play important roles in polymer modification and the synthesis of specialized materials. wikipedia.org

This compound reacts with compounds containing hydroxyl groups, such as polyols, to form urethane (B1682113) linkages. wikipedia.orgosha.gov This reaction is the basis for the formation of polyurethanes. While this compound cannot form a cross-linked polymer network on its own due to its single reactive site, it is used in the production of specific types of polymers, such as heat-stable polyurethane elastomers. google.comgoogle.com It can be used to control polymer chain length by acting as a chain terminator, or it can be incorporated to modify the properties of the final polymer, such as its flexibility or solubility. Furthermore, this compound can be a precursor to more complex monomers, such as lysine diisocyanate ethyl ester, which are then used to create biocompatible polyurethane networks for applications like injectable joint fillers. mdpi.com

Polyurethane materials are ubiquitous and are found in a vast array of products, including flexible foams for cushioning, durable coatings, and high-performance adhesives. osha.govhenkel-adhesives.comborsodchem.com The production of these materials relies on the reaction between polyisocyanates and polyols. henkel-adhesives.com In the manufacturing of flexible polyurethane foams, an excess of diisocyanate is often used. researchgate.net While the bulk of the material is formed from di- or poly-functional isocyanates, this compound can be used in the synthesis of additives or modifiers for these formulations. For example, in the formulation of polyurethane hotmelt (PUR) adhesives, isocyanate-containing prepolymers are used to achieve strong bonding to a variety of substrates. henkel-adhesives.comgoogle.com The precise chemical composition of these prepolymers is critical to their performance, and monofunctional isocyanates can be used to fine-tune their properties, such as viscosity and reactivity.

Table 2: Applications of Isocyanates in Advanced Materials

Material TypeKey MonomersRole of this compoundExample Applications
Polyurethane ElastomersDiisocyanates, PolyolsChain termination, property modificationSeals, gaskets
Flexible Polyurethane FoamsToluene diisocyanate (TDI), Methylene (B1212753) diphenyl diisocyanate (MDI), PolyolsSynthesis of additives, property modificationMattresses, automotive seating, insulation
Polyurethane CoatingsDiisocyanates, PolyolsSynthesis of additivesAutomotive finishes, protective coatings
Polyurethane AdhesivesIsocyanate-containing prepolymers, PolyolsPrepolymer synthesis, reactivity controlEdge banding, lamination, profile wrapping

Specialty Polymers with Enhanced Durability and Chemical Resistance

While diisocyanates are the primary building blocks for high-molecular-weight polymers like polyurethanes, monofunctional isocyanates such as this compound play a crucial role in polymer modification. One advanced application is in the post-polymerization modification of polymers containing reactive functional groups, such as hydroxyl (-OH) groups.

In this process, a pre-formed polymer with hydroxyl termini or side chains is reacted with this compound. The isocyanate group reacts with the hydroxyl group to form a stable urethane linkage, effectively "capping" the polymer chain. This end-capping technique can be used to:

Control Molecular Weight: By terminating the polymer chain, the final molecular weight can be precisely controlled, which in turn influences the mechanical properties of the material.

Modify Surface Properties: Introducing ethyl groups at the ends of polymer chains can alter the surface energy, hydrophobicity, and compatibility of the polymer with other materials.

Enhance Chemical Resistance: By converting reactive hydroxyl groups into more stable urethane groups, the polymer's resistance to certain chemical agents and environmental degradation can be improved.

This method of functionalizing polymers allows for the creation of materials with tailored properties for specific high-performance applications. For example, modifying hydroxyl-terminated polyacrylates or polyethers with this compound can enhance their durability for use in specialized coatings and sealants.

Table 1: Polymer Modification with this compound

Polymer Backbone Functional Group Reactant Resulting Linkage Modified Property
Poly(ethylene glycol) Hydroxyl (-OH) This compound Urethane Controlled molecular weight, altered solubility
Poly(N-hydroxyethyl acrylamide) Hydroxyl (-OH) This compound Urethane Increased hydrophobicity, enhanced stability

Isocyanurates as Additives in Polyurethane Materials

Isocyanates can undergo a cyclotrimerization reaction to form isocyanurates, which are six-membered rings known for their exceptional thermal stability. This compound can be trimerized in the presence of specific catalysts to form 1,3,5-triethyl isocyanurate.

This isocyanurate structure possesses a high degree of thermal and chemical stability. When incorporated into larger polymer systems, such as polyurethanes, these isocyanurate rings can act as crosslinking points. While isocyanurates derived from diisocyanates are commonly used to create highly crosslinked, rigid polyurethane foams and coatings, isocyanurates from monofunctional isocyanates like this compound can be used as additives.

The potential benefits of using triethyl isocyanurate as an additive in polyurethane materials include:

Increased Thermal Stability: The inherent stability of the isocyanurate ring can elevate the decomposition temperature of the polyurethane material.

Enhanced Chemical Resistance: The compact and stable structure of the isocyanurate can help protect the polymer matrix from chemical attack.

The synthesis of these additives involves the controlled trimerization of this compound, a reaction that must be carefully managed to favor the formation of the cyclic trimer over other potential side reactions.

Self-Healing Coatings and Wood Adhesives

The high reactivity of the isocyanate group is leveraged in the development of smart materials like self-healing coatings and advanced adhesives.

Self-Healing Coatings: An emerging application for isocyanates is in extrinsic self-healing systems. In one common approach, a microencapsulation strategy is used. Microcapsules containing a reactive isocyanate, such as this compound, are embedded within a coating matrix. When the coating is scratched or cracked, the microcapsules rupture, releasing the isocyanate. The isocyanate then reacts with a co-reactant, often a thiol or an amine, that is also embedded in the matrix. This reaction forms a new polymer (a thiourethane or urea (B33335) linkage) that fills the crack and restores the coating's integrity. upchemusa.com The amine groups present in an epoxy matrix can also serve as a catalyst for this healing reaction. upchemusa.com

Wood Adhesives: Isocyanates are a key component in high-performance wood adhesives, particularly in Emulsion Polymer Isocyanate (EPI) systems. researchgate.netadhesivesandcoatings.com These two-component adhesives consist of a water-based polymer emulsion and an isocyanate crosslinker. adhesivesandcoatings.com The -NCO groups in the isocyanate react with hydroxyl groups (-OH) present in the cellulose and lignin of the wood, as well as with reactive groups in the emulsion polymer and with water. shhansi.com This forms strong, covalent urethane bonds, leading to excellent adhesion, high moisture resistance, and heat resistance. researchgate.nethenkel-adhesives.com While polymeric diisocyanates are typically used for structural crosslinking, monofunctional isocyanates like this compound can be included in formulations to modify adhesive properties or to act as adhesion promoters by reacting directly with the wood surface.

This compound in Agrochemical Formulations

This compound is an important intermediate in the synthesis of various agrochemicals, particularly pesticides. chemicalbook.comnih.gov The reactivity of the isocyanate group allows it to be a versatile building block for creating more complex molecules with biological activity.

The primary reactions used in this context are:

Reaction with Amines: this compound reacts with primary or secondary amines to form N-ethyl ureas. Many herbicides and insecticides are urea derivatives, where the specific groups attached to the urea backbone determine the compound's target and efficacy.

Reaction with Alcohols: The reaction of this compound with alcohols or phenols produces N-ethyl carbamates (urethanes). Carbamates are another major class of pesticides. patsnap.com

By selecting the appropriate amine or alcohol co-reactant, chemists can synthesize a wide variety of active ingredients for agrochemical formulations designed to protect crops.

Table 2: Synthesis of Agrochemical Precursors from this compound

Reactant Class Co-reactant Example Product Class Potential Application
Amines Aromatic Amine N-Aryl-N'-ethyl urea Herbicide Synthesis
Alcohols Phenol O-Phenyl-N-ethyl carbamate (B1207046) Insecticide Synthesis

This compound as an Electrolyte Additive in Lithium-Ion Batteries

The performance and lifespan of lithium-ion batteries are critically dependent on the formation of a stable Solid Electrolyte Interphase (SEI) on the anode surface. The SEI is a passivation layer that forms during the initial charging cycles from the decomposition of electrolyte components. acs.org It must be ionically conductive to allow Li+ transport but electronically insulating to prevent further electrolyte decomposition. patsnap.com

Impact on Solvent Decomposition and Anode Protection

One of the primary challenges in lithium-ion batteries is the continuous decomposition of the electrolyte solvent, especially those containing propylene carbonate (PC), on the surface of the graphite (B72142) anode. This decomposition leads to the exfoliation of the graphite structure and a loss of capacity.

Research has shown that this compound, when added to PC-based electrolytes, can effectively lower the decomposition of the solvent. chemicalbook.com By being preferentially reduced on the anode surface, this compound helps to form a protective layer that physically blocks the solvent molecules from reaching the graphite, thereby protecting the anode from exfoliation and improving the cell's capacity retention. chemicalbook.com

Facilitating SEI Formation on Graphite Anodes

The addition of this compound to the electrolyte facilitates the formation of a more stable and effective SEI on graphite anodes. The isocyanate group is electrochemically active and participates in the initial reduction reactions at the anode surface.

The SEI formed in the presence of isocyanate additives is believed to have a polymeric structure, potentially similar to polyimides, which contributes to its stability. chemicalbook.com This robust SEI layer effectively passivates the anode, preventing the continuous consumption of lithium ions and electrolyte that occurs with a less stable SEI. Studies have demonstrated that the application of this compound in ethylene (B1197577) carbonate (EC)-based electrolytes can lead to improved capacity retention in lithium cobalt oxide/graphite cells. chemicalbook.com

Table 3: Research Findings on this compound as an Electrolyte Additive

Electrolyte Base Key Finding Reference
Propylene Carbonate (PC) Lowers solvent decomposition and protects the graphite anode against exfoliation. chemicalbook.com
Ethylene Carbonate (EC) Improved capacity retention of LCO/graphite cells. chemicalbook.com

Surface Grafting Reactions of Isocyanates with Materials (e.g., Hydroxyapatite)

The surface modification of inorganic materials with organic molecules is a critical strategy for improving their compatibility with polymeric matrices, enhancing their dispersion, and introducing new functionalities. Hydroxyapatite [Ca10(PO4)6(OH)2], a primary component of bone and teeth, is a widely studied biomaterial for applications such as bone grafts and coatings for orthopedic implants. The surface of hydroxyapatite possesses hydroxyl groups that can serve as reactive sites for grafting organic molecules, including isocyanates.

The isocyanate group (–N=C=O) is highly reactive towards nucleophiles such as the hydroxyl groups (–OH) on the hydroxyapatite surface. The reaction results in the formation of a stable urethane linkage, covalently bonding the organic moiety to the inorganic substrate. This surface functionalization can alter the surface properties of hydroxyapatite, for instance, by increasing its hydrophobicity, which can improve its interaction with non-polar polymers in composite materials.

A comparative study on the grafting reaction of a series of isocyanates with hydroxyapatite particles revealed variations in reactivity based on the isocyanate's structure. While diisocyanates like hexamethylene diisocyanate (HMDI) and isocyanates with additional reactive groups like isocyanatoethyl methacrylate (B99206) (ICEM) were found to react readily with hydroxyapatite, monofunctional isocyanates such as butyl isocyanate (BIC) and this compound acetate (B1210297) (EIA) exhibited lower reactivity. nih.gov This suggests that the reaction conditions, such as temperature and the presence of catalysts, may need to be optimized to achieve significant grafting of smaller, monofunctional isocyanates like this compound. The lower reactivity of this compound acetate compared to HMDI and ICEM indicates that steric hindrance and the electronic effects of the substituent group play a crucial role in the grafting efficiency. nih.gov

The general mechanism for the surface grafting of an isocyanate onto hydroxyapatite is depicted below:

HA-OH + O=C=N-R → HA-O-C(=O)-NH-R

Where HA-OH represents a hydroxyl group on the surface of hydroxyapatite and R is an organic substituent, such as the ethyl group in this compound.

Table 1: Reactivity of Various Isocyanates with Hydroxyapatite

IsocyanateStructureObserved Reactivity with HydroxyapatiteReference
Hexamethylene diisocyanate (HMDI)OCN-(CH2)6-NCOHigh nih.gov
Isocyanatoethyl methacrylate (ICEM)CH2=C(CH3)C(=O)O(CH2)2NCOHigh nih.gov
This compound acetate (EIA)C2H5OOCCH2NCOLower nih.gov
Butyl isocyanate (BIC)CH3(CH2)3NCOLower nih.gov

This table is based on qualitative findings and illustrates the relative reactivity of different isocyanates towards hydroxyapatite.

Other Specialized Organic Transformations Involving this compound

Beyond its use in creating common urethane and urea linkages, this compound participates in a range of more specialized organic transformations, leading to the synthesis of diverse and complex heterocyclic structures. These reactions leverage the electrophilicity of the central carbon atom in the isocyanate group and its ability to undergo cycloaddition and multicomponent reactions.

Synthesis of Heterocyclic Compounds:

This compound serves as a key building block in the synthesis of various nitrogen-containing heterocycles. For instance, in the presence of a tin(II) bis(acetylacetonate) catalyst, this compound has been shown to react to form 2,4-dioxo-6-ethylimino-1,3,5-triethylhexahydro-1,3,5-triazine. oup.com This transformation involves the trimerization of this compound followed by rearrangement to yield the stable triazine derivative.

Cycloaddition Reactions:

This compound can participate in cycloaddition reactions, acting as a dienophile or a dipolarophile to construct ring systems. A notable example is the formal [3+2] cycloaddition reaction. While many examples in the literature utilize ethyl isocyanoacetate, the principle extends to other isocyanates. These reactions often involve the generation of a formal 1,3-dipole which then reacts with the isocyanate. For example, the reaction of N-protected 3-nitroindoles with ethyl isocyanoacetate can lead to the formation of pyrrolo[2,3-b]indoles or pyrrolo[3,4-b]indoles, demonstrating the utility of isocyanates in building complex fused heterocyclic systems. nih.gov

Multicomponent Reactions (MCRs):

Multicomponent reactions, where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. Isocyanides and isocyanates are prominent reactants in various MCRs. nih.govfrontiersin.orgnih.gov Although many well-known MCRs like the Ugi and Passerini reactions typically utilize isocyanides, isocyanates can also be employed in related transformations. For example, ethyl isocyanatoacetate has been used in the preparation of various heterocyclic compounds, including imidazo[1,2-c]-quinazoline-2,5-(3H,6H)dione. These reactions highlight the potential of this compound derivatives to rapidly generate molecular complexity.

Radical Reactions:

The reactivity of isocyanides with heteroatom radicals has been explored for organic synthesis. beilstein-journals.org While this research primarily focuses on isocyanides, the related isocyanate functionality can also be involved in radical-mediated transformations, opening avenues for novel synthetic methodologies.

The specialized transformations of this compound are summarized in the table below, showcasing the diversity of structures that can be accessed from this versatile reagent.

Table 2: Specialized Organic Transformations of this compound and its Derivatives

Reaction TypeReactantsProduct ClassReference
Catalytic TrimerizationThis compound, Tin(II) bis(acetylacetonate)Hexahydro-1,3,5-triazine derivative oup.com
Formal [3+2] CycloadditionN-protected 3-nitroindoles, Ethyl isocyanoacetatePyrroloindole derivatives nih.gov
Multicomponent ReactionVarious reactants with Ethyl isocyanatoacetateImidazoquinazoline dione

This table provides examples of specialized reactions involving this compound or its closely related derivatives, illustrating the breadth of its synthetic applications.

Spectroscopic Characterization and Computational Studies of Ethyl Isocyanate

Spectroscopic Techniques for Structural Elucidation of Ethyl Isocyanate

A variety of spectroscopic methods are employed to characterize this compound and its derivatives, each providing unique information about the molecule's structure and electronic environment.

Infrared (IR) spectroscopy is a primary tool for identifying the functional groups within a molecule. In this compound, the most characteristic feature in the IR spectrum is the strong absorption band corresponding to the antisymmetric stretching vibration of the isocyanate (–N=C=O) group. aip.org This peak is typically observed around 2278 cm⁻¹. aip.org

Studies have shown that the IR spectrum of this compound is influenced by temperature and the surrounding solvent environment. aip.org Research involving ultrafast infrared vibrational echo experiments has revealed the presence of thermally induced gauche and trans isomers, which arise from rotation around the C-N single bond. aip.orgstanford.edu At room temperature, the isomerization is rapid, leading to a single, motionally narrowed absorption line for the –N=C=O stretch. aip.orgstanford.edu However, at very low temperatures, below the glass transition of the solvent, two distinct peaks can be resolved, corresponding to the individual gauche and trans conformers. aip.org The interaction between surface silanol (B1196071) groups on silica (B1680970) and this compound has also been studied using IR spectroscopy, identifying the formation of surface urethane (B1682113) and other products. rsc.org

Table 1: Characteristic Infrared Absorption Bands for this compound

Vibrational Mode Frequency (cm⁻¹) Intensity
N=C=O Antisymmetric Stretch ~2278 Strong
C-H Stretch (CH₃, CH₂) 2800-3000 Medium
C=O Symmetric Stretch ~1400 Medium-Weak

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound and its derivatives, ¹H NMR and ¹³C NMR are the most common techniques used. spectrabase.com

In the ¹H NMR spectrum of this compound, the ethyl group gives rise to two distinct signals: a triplet corresponding to the methyl (–CH₃) protons and a quartet for the methylene (B1212753) (–CH₂) protons, resulting from spin-spin coupling. chemicalbook.com

The ¹³C NMR spectrum shows corresponding signals for the methyl and methylene carbons, as well as a characteristic signal for the carbonyl carbon of the isocyanate group. nih.gov The chemical shifts in derivatives of this compound can be influenced by the electronic effects of neighboring substituents. For example, in N-ethylcarbamoyl-D/L-valine, the signals for the ethyl group are clearly identifiable and distinguished from other parts of the molecule. researchgate.net

Table 2: Typical ¹H and ¹³C NMR Chemical Shifts for the Ethyl Group in this compound Derivatives

Nucleus Group Chemical Shift (ppm) Multiplicity
¹H -CH₃ ~1.1-1.3 Triplet
¹H -CH₂- ~3.2-3.4 Quartet
¹³C -CH₃ ~14-16 -
¹³C -CH₂- ~40-42 -

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of a molecule. In the electron ionization (EI) mass spectrum of this compound, the molecular ion peak (M⁺) is observed at a mass-to-charge ratio (m/z) of 71. nist.gov

The fragmentation pattern provides structural clues. Common fragments observed in the mass spectrum of this compound include peaks at m/z 56, which corresponds to the loss of a methyl group (•CH₃), and m/z 28, which can be attributed to the loss of the isocyanate group or the formation of an ethylene (B1197577) cation. nih.gov The base peak, or the most abundant ion, is often observed at m/z 56. nih.gov

Table 3: Major Fragments in the Mass Spectrum of this compound

m/z Proposed Fragment Ion
71 [CH₃CH₂NCO]⁺ (Molecular Ion)
56 [CH₂NCO]⁺
43 [HNCO]⁺ or [C₃H₇]⁺
29 [C₂H₅]⁺

UV-Visible spectroscopy provides information about electronic transitions within a molecule. Molecules containing π-bonds or non-bonding electrons, such as the isocyanate group in this compound, can absorb energy in the UV or visible region of the electromagnetic spectrum, promoting electrons from a lower-energy orbital to a higher-energy one. youtube.comkhanacademy.org this compound exhibits absorption in the UV range, which is characteristic of the n → π* and π → π* electronic transitions associated with the N=C=O chromophore. nih.gov Specific absorption maxima (λmax) depend on the solvent used. nih.gov

Computational Chemistry and Molecular Modeling of this compound

Computational chemistry serves as a powerful complement to experimental spectroscopic studies, providing theoretical insights into the structure, stability, and dynamics of this compound. chemrxiv.org Ab initio calculations and Density Functional Theory (DFT) have been employed to investigate the conformational stability and vibrational spectra of the molecule. acs.org

These theoretical studies have confirmed that this compound exists as a mixture of cis (syn) and gauche conformers, with the cis conformer being slightly more stable. aanda.org Computational models have been used to predict the energy barrier for the isomerization between these conformers, with one study finding a barrier height of approximately 400 cm⁻¹. aip.org

Furthermore, molecular simulations using force fields like the Transferable Potentials for Phase Equilibria (TraPPE) have been developed to model the vapor-liquid phase behavior of this compound and other linear isocyanates. nsf.govacs.org These models allow for the prediction of thermodynamic properties, such as vapor pressure and critical properties, which are essential for process engineering and design. acs.org Such simulations have shown excellent performance in reproducing experimental data and can be used to predict the behavior of isocyanates for which experimental data is scarce. nsf.govacs.org

Environmental Fate and Degradation of Ethyl Isocyanate

Atmospheric Degradation of Ethyl Isocyanate

In the atmosphere, this compound exists primarily as a vapor due to its high vapor pressure. nih.gov Its degradation in this phase is influenced by photochemical reactions.

The primary mechanism for the atmospheric degradation of vapor-phase this compound is its reaction with hydroxyl radicals (•OH) that are produced photochemically. nih.gov The rate constant for this gas-phase reaction has been estimated using structure-activity relationship (SAR) models. This reaction initiates the breakdown of the this compound molecule in the troposphere.

The persistence of this compound in the atmosphere is quantified by its half-life. Based on an estimated rate constant of 1.1 x 10⁻¹² cm³/molecule-sec at 25°C for the reaction with hydroxyl radicals, the atmospheric half-life of this compound is calculated to be approximately 15 days. nih.gov This calculation assumes a typical atmospheric hydroxyl radical concentration of 5 x 10⁵ radicals per cm³. nih.gov

This compound is not expected to undergo direct photolysis from sunlight. nih.gov This is because the molecule does not possess chromophores that absorb light at wavelengths greater than 290 nm, which is the range of solar radiation that penetrates the lower atmosphere. nih.gov While laboratory studies have examined the photolysis of this compound vapor using specific short-wavelength UV radiation, these conditions are not representative of direct solar photolysis in the environment. cdnsciencepub.comcdnsciencepub.com

ParameterValue/FindingReference
Primary Degradation PathwayReaction with photochemically-produced hydroxyl radicals nih.gov
Reaction Rate Constant1.1 x 10⁻¹² cm³/molecule-sec at 25°C (estimated) nih.gov
Atmospheric Half-Life~15 days (calculated) nih.gov
Susceptibility to Direct PhotolysisNot expected, as it does not absorb light at wavelengths >290 nm nih.gov

Aquatic and Soil Fate of this compound

In terrestrial and aquatic environments, the behavior of this compound is dominated by its high reactivity with water.

Hydrolysis is the most significant fate process for this compound in water and moist soil. nih.govchemicalbook.com Isocyanates as a class of compounds are known to undergo rapid hydrolysis, with estimated half-lives of less than 10 minutes under typical environmental conditions. nih.govchemicalbook.com This rapid reaction with water is expected to prevent other processes like biodegradation or bioconcentration from being significant. nih.govchemicalbook.com The hydrolysis of this compound can proceed partially to form N-ethylcarbamic acid or completely to yield ethylamine (B1201723) and carbon dioxide. doubtnut.comnoaa.gov However, the effectiveness of hydrolysis as a fate pathway can be tempered by the low water solubility of isocyanates. scbt.comepa.gov

Sorption to solids is another key process influencing the environmental fate of this compound, particularly in scenarios where hydrolysis is limited. scbt.comepa.gov In the absence of rapid hydrolysis, sorption to sludge, sediments, and soils is considered a primary removal mechanism. scbt.com The sorption of isocyanates to these materials is generally characterized as strong to very strong. scbt.comepa.gov This strong binding is expected to limit the mobility of the compound, preventing significant migration to groundwater. scbt.comepa.gov However, due to the extremely rapid rate of hydrolysis, some models suggest that sorption is not a competitive environmental process. chemicalbook.com

ProcessFindingReference
Dominant Fate ProcessRapid hydrolysis in water and moist soil nih.govchemicalbook.com
Hydrolysis Half-Life<10 minutes (estimated for isocyanates) nih.govchemicalbook.com
Hydrolysis ProductsN-ethylcarbamic acid (partial), Ethylamine and Carbon Dioxide (complete) doubtnut.comnoaa.gov
Sorption PotentialConsidered a primary removal mechanism in the absence of significant hydrolysis; sorption to sediments and soils is very strong. scbt.comepa.gov
Mobility in SoilMigration to groundwater is not expected due to rapid hydrolysis and/or strong sorption. scbt.comepa.gov

Biodegradation Potential of this compound

The biodegradation of this compound in the environment is not considered a significant fate process. scbt.comchemicalbook.comnih.govepa.gov The primary mechanism for its removal from moist soil and water is rapid hydrolysis. chemicalbook.comnih.gov Isocyanates generally undergo swift hydrolysis in environmental conditions, with half-lives often being less than 10 minutes. chemicalbook.com Consequently, biodegradation is not expected to effectively compete with this rapid chemical breakdown. chemicalbook.comnih.gov

General assessments of isocyanates indicate that both aerobic and anaerobic biodegradation are not expected to occur at significant levels. scbt.comepa.gov Most substances in this chemical class are estimated to take several months to degrade through biological processes. scbt.comepa.gov The degradation of the products resulting from hydrolysis will proceed at various rates, depending on the specific moiety formed. scbt.comepa.gov Due to the dominance of hydrolysis, detailed research on specific microbial pathways for the biodegradation of this compound is limited. The low to very low water solubility of many isocyanates can also lessen the effectiveness of hydrolysis as a fate pathway, though it remains a major process alongside sorption to solids in the absence of significant biodegradation. scbt.comepa.gov

Thermal Degradation of this compound and Polyurethane Materials

The thermal degradation of this compound and materials derived from it, such as polyurethanes, is a critical area of study due to the release of various decomposition products. When heated to decomposition, this compound is known to emit toxic fumes containing nitrogen oxides (NOx). chemicalbook.comnih.gov Its combustion products can include carbon monoxide (CO), carbon dioxide (CO2), isocyanates, and smaller quantities of hydrogen cyanide and other nitrogen oxides. scbt.comfishersci.com

Polyurethane materials, which are synthesized using isocyanates, undergo thermal degradation when exposed to sufficient heat, a process that can begin at temperatures as low as 150°C (300°F). foamsulate.comdiva-portal.org The chemical breakdown can occur in both flaming (burning) and non-flaming conditions. foamsulate.com The decomposition of the urethane (B1682113) linkage is central to the degradation process. Research has identified several primary mechanisms for this breakdown:

A reversible dissociation of the urethane linkage back into an isocyanate and an alcohol, which typically initiates between 200°C and 250°C. osti.gov

An irreversible reaction that forms a primary amine, carbon dioxide, and a terminal alkene. osti.gov

A scission that generates a secondary amine and carbon dioxide. osti.gov

The thermal degradation of polyurethane foams can release a complex mixture of compounds. icheme.org Studies have confirmed that heating polyurethane can generate various isocyanates in both gas and particle form, including isocyanic acid, mthis compound, and this compound. diva-portal.orgsigmaaldrich.com The specific products and their yields are highly dependent on factors like temperature, oxygen availability, and the specific composition of the polyurethane material. icheme.orgresearchgate.net

The following table summarizes common products generated from the thermal degradation of polyurethane materials.

Product CategorySpecific CompoundsReference
IsocyanatesThis compound, Mthis compound, Phenyl isocyanate, Toluene diisocyanate (TDI), Methylene (B1212753) diphenyl diisocyanate (MDI), Isocyanic acid diva-portal.orgicheme.org
GasesCarbon monoxide (CO), Carbon dioxide (CO2), Hydrogen cyanide (HCN), Nitrogen oxides (NOx) scbt.comfoamsulate.comicheme.org
Organic CompoundsAmines, Hydrocarbons, Aldehydes, Alcohols, Organic acids osti.govicheme.org
OtherPhosphorus compounds (from additives), Halogenated materials (from additives) icheme.org

Analytical Techniques for Detection and Quantification of Ethyl Isocyanate

Air Monitoring and Occupational Exposure Assessment Methods

Monitoring the concentration of ethyl isocyanate in the air is essential for ensuring workplace safety. Methodologies for air monitoring typically involve sample collection, derivatization, and subsequent analysis to accurately determine the levels of airborne isocyanates.

Due to the high reactivity of isocyanates towards nucleophiles, derivatization is a common and effective strategy for their detection and determination. rsc.org This process involves reacting the isocyanate with an amine or hydroxyl agent at the time of sample collection to form a more stable urea (B33335) or carbamate (B1207046) derivative, respectively, which can then be analyzed. rsc.org A successful derivatizing reagent must react quickly with all isocyanate groups, and the resulting derivative must be selectively detectable at very low levels. nih.gov

Several reagents have been established for this purpose. The choice of reagent can influence the sensitivity and selectivity of the subsequent analysis.

Interactive Table: Common Derivatizing Agents for Isocyanates

Reagent NameAbbreviationType of DerivativeTypical Subsequent AnalysisKey Features
Di-n-butylamineDBAUreaGC-MS, LC-MS/MSCommonly used for a wide range of isocyanates. diva-portal.orgnih.gov
1-(2-Pyridyl)piperazine (B128488)1,2-PPUreaHPLC-UVA well-established reagent for determining trace atmospheric isocyanate concentrations. epa.govastm.org
9-(N-methylaminomethyl)anthraceneMAMAUreaHPLC-Fluorescence/UVForms a highly fluorescent and UV-absorbent derivative, offering high sensitivity. rsc.orgnih.gov
Tryptamine (B22526)TRYPUreaHPLC-Fluorescence/ECUsed in NIOSH methods due to its high sensitivity and stability. rsc.orgnih.gov
1-(9-Anthracenylmethyl)piperazineMAPUreaHPLC-Fluorescence/UVA highly reactive agent that forms derivatives with strong fluorescence and UV absorbance. rsc.orgnih.gov
1-(2-Methoxyphenyl)piperazineMOPPUreaHPLC-UV/ECAn established reagent used for total isocyanate analysis. nih.govastm.org

Gas chromatography (GC) is a versatile technique used for the analysis of isocyanates, typically after derivatization. One indirect method involves reacting the isocyanate sample with an excess of di-n-butylamine; the amount of unreacted di-n-butylamine is then determined by GC, which allows for the calculation of the original isocyanate concentration. nih.gov This GC-based method has been shown to offer better precision and require less sample compared to traditional titrimetric methods. nih.gov

Gas chromatography coupled with mass spectrometry (GC-MS) provides a powerful tool for both quantification and confirmation of isocyanate derivatives. For instance, a method has been developed for the determination of low molecular weight aliphatic isocyanates, including this compound (EIC), as their dibutylamine (B89481) (DBA) derivatives. researchgate.net The use of GC-MS confirms the identity of the N-methyl-N′N′-dibutylurea derivative formed from the reaction of mthis compound with DBA. researchgate.net Similarly, GC-MS is used to analyze diamines, the hydrolysis products of diisocyanates, after derivatization with ethyl chloroformate. nih.gov

Interactive Table: GC and GC-MS Methods for Isocyanate Analysis

Analyte(s)Derivatizing AgentAnalytical MethodDetectorKey Findings
Isocyanate monomersDi-n-butylamine (DBA)Indirect GCFlame Ionization (FID)Provides better precision and requires less sample than titrimetric methods for determining isocyanate content. nih.gov
Mthis compound (MIC), this compound (EIC), Propyl isocyanate (PIC), Butyl isocyanate (BIC)Dibutylamine (DBA)GC-MS (Chemical Ionization)Mass Spectrometry (MS)The instrumental detection limit for MIC was approximately 0.2 µg/L, corresponding to about 0.05 µg/m³ in a 15 L air sample. researchgate.net
Diisocyanates (as diamines)Ethyl chloroformate (ECF)GC-MSMass Spectrometry (MS)Developed for determining residual diisocyanates and related diamines in biodegradable mulch films with detection limits ranging from 0.0025 to 0.057 µg/mL. nih.gov

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantification of derivatized isocyanates. rsc.org Following derivatization, the stable urea derivatives are separated and quantified. To enhance selectivity and sensitivity, HPLC systems are often equipped with multiple detectors in series, such as an ultraviolet (UV) detector and an electrochemical (EC) or fluorescence detector. rsc.orggoogle.com

For example, a common procedure involves using 1-(2-pyridyl)piperazine as the derivatizing agent. epa.gov The resulting urea derivatives are then analyzed by HPLC with a UV detector set at 254 nm. epa.gov The sensitivity of HPLC methods can be significantly improved by using derivatizing agents that yield products with strong UV absorption or fluorescence. rsc.org The agent 9-(N-methylaminomethyl)-anthracene (MAMA), for instance, forms a derivative that exhibits both strong UV absorption and fluorescence, allowing for detection limits in the range of 1 × 10⁻⁴ mg/m³ in a 15-liter air sample. rsc.org

Interactive Table: HPLC Methods for Isocyanate Analysis

Derivatizing AgentDetector(s)ApplicationDetection Limit
1-(2-Pyridyl)piperazine (1,2-PP)UV (254 nm)Determination of derivatized isocyanates like TDI, HDI, and MDI. epa.gov0.036 µg/mL for 2,4-TDI. epa.gov
9-(N-methylaminomethyl)anthracene (MAMA)UV & FluorescenceDetection and estimation of various isocyanates including TDI and HDI. rsc.org1 × 10⁻⁴ mg/m³ in a 15 L air sample for TDI and HDI. rsc.org
TryptamineFluorescence & ElectrochemicalDetermination of airborne isocyanates. google.comNot specified.
1-(9-anthracenylmethyl)piperazine (MAP)UV & FluorescenceDetermination of total isocyanate groups in the air. nih.govNot specified.

Capillary Zone Electrophoresis (CZE) is an analytical technique used for the separation of isocyanate derivatives. rsc.org The separation in CZE is based on the differences in the electrophoretic mobility of the analytes, which is dependent on their charge-to-size ratio, as they move through a conductive buffer solution inside a narrow capillary under the influence of an electric field. creative-proteomics.comyoutube.com

CZE has been developed as an alternative to HPLC for the determination of hexamethylene diisocyanate (HDI) monomer and its oligomers. nih.gov A comparative study showed that the CZE method could offer a fivefold increase in sensitivity compared to HPLC. nih.gov One of the significant advantages of CZE is its ability to completely separate the isocyanate derivatives from excess solvent, derivatizing reagent, and other matrix components. nih.gov However, it has been noted that variations in pH can affect the repeatability of results, and the capillary itself may degrade over time with some derivatizing agents. rsc.org

Proton Transfer Reaction Mass Spectrometry (PTR-MS) is an advanced analytical technique for the real-time, online monitoring of volatile organic compounds (VOCs), including isocyanates, directly in the gas phase without the need for sample preparation or derivatization. tandfonline.comnih.govnih.gov The technique uses hydronium ions (H₃O⁺) as reagent ions, which ionize most VOCs through a proton transfer reaction in a drift tube reactor. nih.gov The resulting protonated ions are then detected by a mass spectrometer. nih.gov

A PTR-MS methodology has been successfully developed for the online monitoring of several gas-phase isocyanates, including this compound (EIC). tandfonline.com The method demonstrated linear correlations with traditional impinger sampling/LC-MS/MS analysis in the 2–100 ppb concentration range, with detection limits in the low ppb range. tandfonline.com The technique allows for sensitive and time-resolved measurements over extended periods. tandfonline.com It is noteworthy that for EIC, unlike most other isocyanates studied, the protonated molecular ion was not the most abundant ion in the PTR mass spectra. tandfonline.com

Fluorescence-based detection methods are highly valued for their exceptional sensitivity and selectivity in determining isocyanate concentrations. rsc.orgresearchgate.net These methods generally fall into two categories: those using fluorescent derivatizing agents and those employing fluorescent probes.

Fluorescent derivatizing agents are compounds that react with isocyanates to form stable urea derivatives that are inherently highly fluorescent. rsc.org These derivatives are then typically separated and quantified using HPLC with a fluorescence detector. google.com Widely used agents that provide high sensitivity include tryptamine (TRYP), 9-(N-methylaminomethyl)-anthracene (MAMA), and 1-(9-anthracenylmethyl)piperazine (MAP). rsc.orgnih.gov The National Institute for Occupational Safety and Health (NIOSH) utilizes agents like tryptamine, 1-(2-pyridyl)-piperazine (2PP), and MAP in its analytical methods due to their high sensitivity and the stability of the derivatives formed. rsc.org

Fluorescent probes are molecules designed to exhibit a change in their fluorescent properties upon direct reaction with an isocyanate. ccspublishing.org.cn A novel fluorescent probe, N-buty-4-hydroxy-1, 8-naphthalimide, was developed for the detection of isocyanates. ccspublishing.org.cn In the absence of an isocyanate, the probe solution emits a yellow fluorescence. ccspublishing.org.cn Upon reaction with an isocyanate, the fluorescence shifts from yellow to blue within minutes. ccspublishing.org.cn This ratiometric response allows for sensitive detection, with a calculated detection limit of 112 nmol·L⁻¹. ccspublishing.org.cn Test papers based on this probe have also been developed for the direct detection of gaseous isocyanates. ccspublishing.org.cn

Interactive Table: Selected Fluorescent Agents and Probes for Isocyanate Detection

Agent/ProbeMethod TypeDetection PrincipleSubsequent AnalysisDetection Limit
Tryptamine (TRYP)Derivatizing AgentForms fluorescent urea derivative. rsc.orgnih.govHPLC-FluorescenceHigh sensitivity. rsc.org
9-(N-methylaminomethyl)anthracene (MAMA)Derivatizing AgentForms highly fluorescent and UV-active urea derivative. rsc.orgHPLC-Fluorescence/UV1 × 10⁻⁴ mg/m³ in a 15 L air sample. rsc.org
1-(9-anthracenylmethyl)piperazine (MAP)Derivatizing AgentForms highly fluorescent urea derivative. nih.govgoogle.comHPLC-FluorescenceHigh sensitivity. google.com
N-buty-4-hydroxy-1, 8-naphthalimideFluorescent ProbeRatiometric fluorescence change from yellow to blue upon reaction. ccspublishing.org.cnDirect Fluorimetry112 nmol·L⁻¹. ccspublishing.org.cn

Solvent-Free Samplers for Airborne Isocyanates

Traditional methods for sampling airborne isocyanates often involve cumbersome impinger-filter systems that use solvents. nih.gov However, advancements have led to the development of convenient and efficient solvent-free samplers. These devices offer a safer and more user-friendly alternative for personal and area monitoring. oup.comoup.com

A prominent example of a solvent-free sampler consists of a denuder and a filter, both impregnated with a derivatizing reagent, typically di-n-butylamine (DBA). oup.comnih.gov The denuder section is designed to collect gaseous isocyanates, while a subsequent filter captures aerosol and particulate forms. nih.gov As air is drawn through the sampler, this compound reacts with the DBA to form a stable urea derivative. oup.com This reaction facilitates safe collection and transport without the need for field extraction or special storage conditions. nih.govoup.com

The collected derivatives are later analyzed in a laboratory, commonly using liquid chromatography-mass spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS). nih.govoup.com This analytical approach provides high sensitivity and selectivity, allowing for the detection of very low concentrations of isocyanates. oup.com Solvent-free samplers have been shown to have high collection efficiency for a range of isocyanates, including this compound, comparable to traditional wet sampling methods. nih.govoup.com

Sampler ComponentFunctionReagent
DenuderCollects vapor-phase isocyanatesDi-n-butylamine (DBA)
FilterCollects aerosol/particulate isocyanatesDi-n-butylamine (DBA)

Biological Monitoring of this compound Exposure

Biological monitoring provides a measure of an individual's total systemic exposure to a chemical, accounting for all routes of entry, including inhalation and dermal contact. hse.gov.uk For isocyanates, this typically involves the analysis of specific biomarkers in biological fluids like urine. nih.govsafeworkaustralia.gov.au

When this compound enters the body, it is metabolized and its breakdown products are excreted in urine. hsl.gov.ukhse.gov.uk The primary analytical approach involves detecting the corresponding diamine metabolite. nih.govsafeworkaustralia.gov.au To achieve this, urine samples undergo acid hydrolysis to release the free diamine from conjugates it may have formed in the body. hse.gov.ukresearchgate.net

After hydrolysis, the sample is processed through liquid-liquid extraction and derivatized to make the analyte suitable for chromatographic analysis. hse.gov.uk The derivatized diamine is then typically quantified using gas chromatography with mass spectrometry (GC-MS) detection. hse.gov.ukresearchgate.net The concentration of the metabolite is often normalized to the creatinine (B1669602) concentration in the urine to account for dilution effects. hsl.gov.uk The elimination half-life of many common isocyanate metabolites is relatively short (2-3 hours), so urine samples are best collected at the end of a work shift to reflect that day's exposure. hse.gov.uk

The primary markers of exposure for isocyanates are their corresponding diamines found in hydrolyzed urine or plasma. researchgate.netdiva-portal.org The presence of these diamines serves as a reliable indicator that an individual has been exposed to the parent isocyanate. nih.gov For instance, exposure to hexamethylene diisocyanate (HDI) is monitored by measuring 1,6-hexamethylene diamine (HDA) in urine. hsl.gov.ukresearchgate.net By extension, exposure to this compound would be monitored by its corresponding amine.

These biological monitoring methods are crucial because they can reveal exposure even when air monitoring levels are below detection limits, potentially highlighting significant skin absorption or failures in personal protective equipment. nih.gov The analysis of these biomarkers is typically performed using sensitive techniques like liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) after derivatization of the amines into stable compounds. researchgate.netdiva-portal.org

ExposureBiomarkerBiological FluidAnalytical Method
IsocyanatesCorresponding DiaminesUrine, PlasmaGC-MS, LC-MS/MS

Spectroscopic Analysis in Environmental Monitoring (e.g., FTIR)

Spectroscopic techniques are powerful tools for real-time environmental monitoring of pollutants. Fourier-transform infrared (FTIR) spectroscopy is particularly well-suited for the detection of isocyanates due to their distinct chemical structure. cdc.gov

The isocyanate functional group (-NCO) exhibits a strong and characteristic asymmetric stretching vibration absorption band in the mid-infrared region, typically around 2250-2270 cm⁻¹. cdc.govrsc.org This unique spectral feature allows for the specific identification and quantification of isocyanates like this compound in the air. cdc.gov FTIR spectroscopy can be used in real-time to monitor the concentration of isocyanates in a workplace atmosphere, providing immediate data on exposure levels. researchgate.net The technique can also be used to study the persistence and reaction of isocyanates on surfaces by monitoring the decrease of the characteristic -NCO peak over time. cdc.gov

Determination of Residual Monomers in Curing Agents

In the production of polyurethane materials, adhesives, and coatings, it is possible for small amounts of unreacted isocyanate monomers to remain in the final cured product. oup.comcdc.gov It is often necessary to determine the concentration of these residual monomers for quality control and safety assessment. oup.com

Several analytical methods have been developed for this purpose. One common approach involves pre-column derivatization followed by gas chromatography (GC). For example, residual this compound in a UV-curable adhesive can be derivatized with methanol (B129727) to form a stable urethane (B1682113) derivative. This derivative is then quantified using a GC equipped with a flame ionization detector (FID). nih.govoup.com This derivatization step enhances the detector's response to the analyte. nih.gov

Another widely used technique involves extracting the residual monomers from the polymer matrix using a solvent like dichloromethane (B109758), which contains a derivatizing agent such as 9-(methylaminomethyl)anthracene (B57991) (MAMA). oup.comcdc.gov The resulting stable derivatives are then analyzed by reversed-phase liquid chromatography (LC) with fluorescence detection, a method that offers excellent sensitivity and precision. cdc.govuea.ac.ukoup.com

Analytical StepDescription
Sample Preparation Extraction of the monomer from the polymer matrix.
Derivatization Reaction of the isocyanate with an agent (e.g., methanol, MAMA) to form a stable, easily detectable derivative.
Analysis Quantification of the derivative using chromatographic techniques like GC-FID or LC-Fluorescence.

Isocyanates in Astrochemistry and Interstellar Medium Studies

Detection and Confirmation of Ethyl Isocyanate in the Interstellar Medium (ISM)

The first and only confirmed detection of this compound (C₂H₅NCO) in the interstellar medium was made in the molecular cloud G+0.693-0.027, located in the Galactic Centre. researchgate.netaanda.orgarxiv.org This discovery was the result of a sensitive unbiased spectral survey using the IRAM 30m and Yebes 40m radio telescopes. researchgate.netaanda.org The molecular abundance of this compound in this cloud was determined to be in the range of (4.7–7.3) × 10⁻¹¹. researchgate.netaanda.orgarxiv.org The detection covered eight rotational transitions of the cis-conformer of this compound. uni-koeln.de

Prior to this successful identification, searches for this compound had been conducted in other high-mass star-forming regions. The high abundances of its simpler analogue, mthis compound (CH₃NCO), in the Orion KL and Sagittarius B2 (Sgr B2) molecular clouds suggested that this compound might also be present. nih.govresearchgate.netnih.govaanda.org However, these earlier searches only yielded upper limits for its abundance. aanda.orgnih.govnih.gov The necessary laboratory work to provide accurate experimental frequencies of this compound in the millimeter-wave region was a crucial prerequisite to support these astronomical searches. nih.govresearchgate.netnih.govaanda.org More than 1,100 distinct frequency lines were analyzed for its ground and excited vibrational states to create the necessary spectral data. researchgate.netnih.govnih.gov

Role of Isocyanates as Precursors to Amino Acids in Space

Isocyanates are considered molecules of significant prebiotic interest. aanda.orgnasa.gov They are viewed as elementary ingredients for life, serving as potential precursors to amino acids. nih.govmdpi.comresearchgate.net The isocyanate functional group contains the C(=O)–N backbone, which is characteristic of the peptide bond that links amino acids together to form proteins. aanda.org The detection of simple molecules containing this structure, such as isocyanates, can provide important clues about the initial chemical steps toward the synthesis of amino acids in space. aanda.org

The discovery of mthis compound around solar-type protostars, the kind from which our solar system evolved, further strengthens the connection between interstellar chemistry and the origins of life. nasa.gov The presence of these prebiotic molecules in such regions suggests that the building blocks of life could be common in star-forming environments and may have been delivered to early Earth via comets and meteorites. nasa.govfrontiersin.org

Comparison of this compound with Other Isocyanates in the ISM

To date, only a handful of isocyanates have been detected in the ISM. aanda.orgarxiv.org These include the isocyanate radical (NCO), isocyanic acid (HNCO), N-protonated isocyanic acid (H₂NCO⁺), mthis compound (CH₃NCO), and this compound (C₂H₅NCO). aanda.orgarxiv.org

In the G+0.693-0.027 molecular cloud, where this compound was first detected, a comparison of its abundance with related molecules revealed a clear trend. The relative abundance determined for HNCO:CH₃NCO:C₂H₅NCO is 1:1/55:1/447. aanda.orgarxiv.orgresearchgate.net This shows a decrease of more than an order of magnitude with each step of increasing complexity from HNCO to CH₃NCO and then to C₂H₅NCO. aanda.orgarxiv.org The abundance ratio of mthis compound to this compound (CH₃NCO/C₂H₅NCO) in this source was found to be 8 ± 1. aanda.orgarxiv.orguni-koeln.deresearchgate.net

A comparative analysis of the methyl/ethyl abundance ratios for different families of organic molecules in G+0.693-0.027 provides further insight. The ratio for isocyanates (~8) is significantly lower than for formates (~32), alcohols (~24), and thiols (~16), but higher than for nitriles (~2). aanda.org This suggests that the formation of ethyl derivatives of N-bearing molecules like isocyanates and nitriles may be more efficient compared to their O- and S-bearing counterparts. aanda.orgresearchgate.net

Table 1: Methyl/Ethyl Abundance Ratios in G+0.693-0.027

Molecular FamilyFunctional GroupMethyl/Ethyl Ratio
Isocyanates-NCO~8
Alcohols-OH~24
FormatesHCOO-~32
Thiols-SH~16
Nitriles-CN~2

Data sourced from Rodríguez-Almeida et al. (2021). aanda.org

Formation Mechanisms on Dust Grains

There is strong evidence that complex organic molecules like this compound are formed on the surfaces of icy interstellar dust grains rather than in the gas phase. aanda.orgarxiv.orgresearchgate.net The observed abundance ratios are similar to those of other molecules known to form on grain surfaces, such as alcohols and thiols. aanda.orgarxiv.org

Several formation pathways on these icy mantles have been proposed:

Radical-Radical Recombination: A likely formation route for this compound is the analogous grain surface reaction to that proposed for mthis compound. aanda.org This involves the recombination of the ethyl radical (C₂H₅) and the isocyanate radical (NCO). aanda.org

C₂H₅ + NCO → C₂H₅NCO This mechanism is supported by laboratory experiments that have successfully demonstrated the formation of mthis compound via the reaction of CH₃ and NCO radicals. aanda.orguniversiteitleiden.nl

Radical Addition to Precursors: Astrochemical models also suggest that this compound could be formed on dust grains through the abstraction or photodissociation of a hydrogen atom from mthis compound, followed by the addition of a methyl radical (CH₃). arxiv.org

Laboratory experiments simulating interstellar conditions, which involve irradiating ice mixtures containing relevant precursor species like methane (B114726) (CH₄) and isocyanic acid (HNCO), have shown that various simple amides and isocyanates can be formed, highlighting the importance of ice chemistry. researchgate.netuniversiteitleiden.nlcambridge.orgoup.com

Q & A

Basic: How can researchers determine the purity of ethyl isocyanate and assess its stability under laboratory conditions?

Answer: Purity can be determined using physical properties such as boiling point (60°C), refractive index (1.381), and density (0.898 g/mL), which are critical for verifying consistency . Stability assessment involves monitoring degradation via nuclear magnetic resonance (NMR) spectroscopy, particularly observing signal intensity changes for methyl/ethyl isocyanate elimination products in solution . Storage should prioritize anhydrous conditions and low temperatures to minimize hydrolysis.

Advanced: What synthetic strategies optimize the yield of this compound-derived heterocycles, and how do reaction conditions influence regioselectivity?

Answer: this compound reacts with amines or alcohols under controlled conditions (e.g., DMF solvent, 80°C) to form ureas or carbamates. Regioselectivity in cyclization reactions (e.g., tetrazepinones) depends on solvent polarity and temperature. For example, LiOH-mediated hydrolysis in THF–H₂O at 60°C improves ring closure efficiency, while excess isocyanate minimizes side reactions .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Answer: Due to its low flash point (-6°C) and toxicity, handling requires inert atmospheres (N₂/Ar), fume hoods, and personal protective equipment (gloves, goggles). Spills should be neutralized with alkaline solutions (e.g., 10% NaOH) to hydrolyze residual isocyanate .

Advanced: How do computational methods (MP2 vs. B3LYP) predict the rotational constants and spectroscopic properties of this compound?

Answer: MP2 and CCSD(T) methods correlate strongly with experimental microwave and infrared spectra for rotational constants, while B3LYP underestimates them due to inadequate treatment of electron correlation. For interstellar detection, MP2-based predictions are preferred to guide millimeter-wave spectral assignments .

Advanced: What metabolic pathways contribute to this compound’s neurotoxicity, and how can its reactive intermediates be tracked in biological systems?

Answer: this compound’s toxicity arises from its reaction with cysteine residues, forming stable adducts that disrupt enzymatic activity. Liquid chromatography–mass spectrometry (LC-MS) can track its metabolites, such as thiol conjugates, in vitro. Comparative studies with analogs (e.g., mthis compound) reveal structure-dependent reactivity .

Basic: What are the primary applications of this compound in medicinal chemistry?

Answer: It serves as a chiral building block for enantioselective synthesis of kinase inhibitors and antiproliferative agents. For example, coupling with tetrahydrobenzothiazole cores under mild conditions (DMF, rt) yields dual kinase inhibitors with IC₅₀ values <100 nM .

Advanced: How does this compound participate in heterolytic ring-opening reactions, and what analytical methods validate these mechanisms?

Answer: In tetrazepinone degradation, heterolytic N2-N3 bond cleavage generates zwitterionic intermediates, which recyclize into triazoles while releasing this compound. Time-resolved NMR and high-resolution MS confirm intermediate formation and quantify elimination kinetics .

Basic: What synthetic routes produce this compound with high yield, and how do reagent choices impact scalability?

Answer: Phosgene or triphosgene reactions with ethylamine in anhydrous DCM achieve >99% yield. Alternative routes using bis(trichloromethyl) carbonate reduce phosgene hazards but require careful stoichiometry to avoid byproducts like carbamoyl chlorides .

Advanced: Why has this compound not been detected in interstellar regions like Orion KL, despite advanced spectroscopic methods?

Answer: Its complex rotational spectrum, perturbed by vibrational excitations (e.g., cis-conformer torsional modes), complicates identification. Detection limits in star-forming regions require higher sensitivity instruments or targeted surveys focusing on 80–340 GHz transitions .

Advanced: How do competing reaction pathways (e.g., allophanate vs. isocyanurate formation) depend on catalysis when this compound reacts with aryl carbamates?

Answer: Tertiary amines (e.g., N-methylmorpholine) catalyze trimerization to isocyanurates, whereas uncatalyzed reactions favor allophanates. Near-infrared spectroscopy monitors NH group disappearance to quantify equilibrium constants (e.g., K = 128 at 128°C for phenyl isocyanate systems) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.